1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo-
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Overview
Description
1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- is a diazo compound with the molecular formula C6H6N2O2. This compound is known for its unique structure, which includes a cyclopentadiene ring substituted with a carboxylic acid group and a diazo group. The presence of the diazo group makes it a versatile intermediate in organic synthesis, particularly in the formation of cyclopropanes and other ring structures .
Preparation Methods
The synthesis of 1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- typically involves the diazotization of 1,3-Cyclopentadiene-1-carboxylic acid. This process can be carried out using nitrous acid or other diazotizing agents under controlled conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups using appropriate reagents.
Cycloaddition: The compound is highly reactive in cycloaddition reactions, particularly in the formation of cyclopropanes.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Major products formed from these reactions include cyclopropanes, amines, and substituted cyclopentadienes .
Scientific Research Applications
1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of cyclopropanes and other ring structures.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- involves the generation of reactive intermediates, such as carbenes, through the decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- can be compared with other diazo compounds, such as diazomethane and diazoacetate. While all these compounds contain a diazo group, 1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- is unique due to its cyclopentadiene ring and carboxylic acid group, which confer distinct reactivity and stability. Similar compounds include:
Diazomethane: A simple diazo compound used in methylation reactions.
Diazoacetate: Used in the synthesis of α-diazo ketones and esters.
Diazocyclopentadiene: Similar in structure but lacks the carboxylic acid group
This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.
Properties
CAS No. |
30778-59-7 |
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Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
5-diazocyclopenta-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C6H4N2O2/c7-8-5-3-1-2-4(5)6(9)10/h1-3H,(H,9,10) |
InChI Key |
MKZPUBDZLNINMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+]=[N-])C(=C1)C(=O)O |
Origin of Product |
United States |
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